molecular formula C13H11F3N4O2 B15005306 N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide

N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide

Cat. No.: B15005306
M. Wt: 312.25 g/mol
InChI Key: XPNYHNOTNGXOQK-UHFFFAOYSA-N
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Description

N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 4-(trifluoromethyl)benzoyl chloride in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in various applications .

Properties

Molecular Formula

C13H11F3N4O2

Molecular Weight

312.25 g/mol

IUPAC Name

N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C13H11F3N4O2/c1-7-6-10(20-19-7)17-12(22)18-11(21)8-2-4-9(5-3-8)13(14,15)16/h2-6H,1H3,(H3,17,18,19,20,21,22)

InChI Key

XPNYHNOTNGXOQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC(=O)NC(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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